ethyl 4-[(2,3-dihydrofuro[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]benzoate
Overview
Description
Ethyl 4-[(2,3-dihydrofuro[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]benzoate is a complex organic compound featuring a benzoate ester linked to a dihydrofurodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,3-dihydrofuro[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]benzoate typically involves multiple steps:
Formation of the Dihydrofurodioxin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrofurodioxin ring.
Coupling Reaction: The dihydrofurodioxin intermediate is then coupled with 4-aminobenzoic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofurodioxin moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Oxidized derivatives of the dihydrofurodioxin ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzoate derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-[(2,3-dihydrofuro[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,3-dihydrofuro[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydrofurodioxin moiety can interact with active sites of enzymes, potentially inhibiting their activity. The benzoate ester can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the dihydrofurodioxin moiety, making it less complex and potentially less bioactive.
4-[(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]benzoic acid: Similar structure but without the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 4-[(2,3-dihydrofuro[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]benzoate derivatives: Various derivatives with different substituents on the aromatic ring or the dihydrofurodioxin moiety.
Uniqueness
This compound is unique due to its combination of a benzoate ester and a dihydrofurodioxin ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
ethyl 4-(2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-2-20-16(19)10-3-5-11(6-4-10)17-15(18)14-13-12(9-23-14)21-7-8-22-13/h3-6,9H,2,7-8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWCHWUXCZFMRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3C(=CO2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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